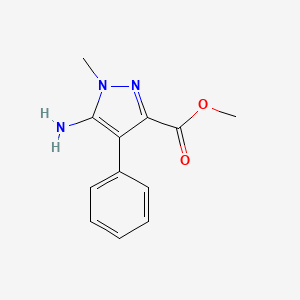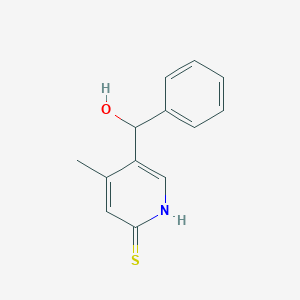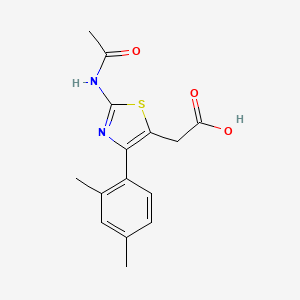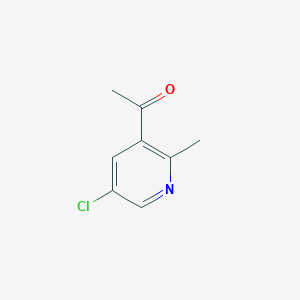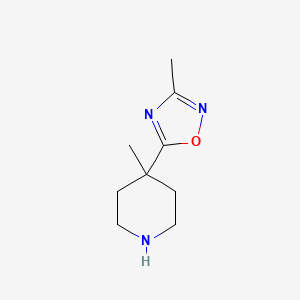
2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a versatile chemical compound with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyridine ring substituted with a cyclopropylamino group. The unique structure of this compound makes it valuable in various scientific research applications, particularly in medicinal chemistry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-carbaldehyd beinhaltet typischerweise die Konstruktion des Pyrrolidinrings, gefolgt von der Einführung der Pyridin-Einheit. Ein gängiges Verfahren ist die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. So kann der Pyrrolidinring beispielsweise aus cyclischen oder acyclischen Vorläufern aufgebaut werden, und die Reaktionsbedingungen beinhalten häufig den Einsatz von Katalysatoren und spezifischen Temperatureinstellungen .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Kristallisation oder Chromatographie beinhalten, um die gewünschte Produktqualität zu erreichen .
Chemische Reaktionsanalyse
Reaktionstypen
2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-carbaldehyd durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die Aldehydgruppe in eine Carbonsäure umwandeln.
Reduktion: Die Aldehydgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Thiole) werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Carbonsäuren, Alkohole und verschiedene substituierte Derivate, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .
Wissenschaftliche Forschungsanwendungen
2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-carbaldehyd hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Die Verbindung wird zur Untersuchung biologischer Pfade und Enzyminteraktionen verwendet.
Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und antiviraler Aktivitäten.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-carbaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Pyrrolidinring kann mit Proteinen und Enzymen interagieren und deren Aktivität möglicherweise hemmen. Die Cyclopropylaminogruppe kann die Bindungsaffinität zu bestimmten Rezeptoren verstärken, was zu biologischen Effekten führt. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext des Einsatzes ab .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The cyclopropylamino group may enhance binding affinity to certain receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrrolidin-2,5-dion: Bekannt für seine Vielseitigkeit und biologische Aktivität.
Pyrrolopyrazinderivate: Zeigen verschiedene biologische Aktivitäten, darunter antimikrobielle und antivirale Eigenschaften
Einzigartigkeit
2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-carbaldehyd ist aufgrund seiner spezifischen Kombination aus einem Pyrrolidinring und einem substituierten Pyridinring einzigartig. Diese Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die ihn für gezielte Forschung und Entwicklung wertvoll machen .
Eigenschaften
Molekularformel |
C13H17N3O |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
2-[6-(cyclopropylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H17N3O/c17-9-16-7-1-2-12(16)10-3-6-13(14-8-10)15-11-4-5-11/h3,6,8-9,11-12H,1-2,4-5,7H2,(H,14,15) |
InChI-Schlüssel |
CSYGEFLLWIRFNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C=O)C2=CN=C(C=C2)NC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine](/img/structure/B11811906.png)
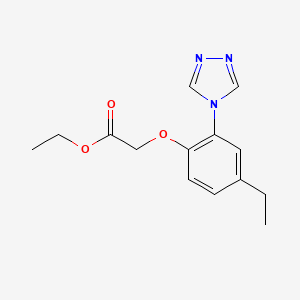
![3-Chloro-4,6-dimethylbenzo[d]isoxazole](/img/structure/B11811915.png)
